![molecular formula C8H8BrNO2 B1284082 2-Amino-4-bromo-3-methylbenzoic acid CAS No. 129833-29-0](/img/structure/B1284082.png)
2-Amino-4-bromo-3-methylbenzoic acid
Overview
Description
The compound 2-Amino-4-bromo-3-methylbenzoic acid is closely related to the compounds studied in the provided papers, which include various substituted benzoic acids and their derivatives. These compounds are of interest due to their molecular conformation, vibrational and electronic transition analysis, and potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-5-bromobenzoic acid methyl ester, involves the slow evaporation solution growth technique at room temperature, as mentioned in the study of its methyl ester derivative . This technique is commonly used for the growth of organic crystals and could potentially be adapted for the synthesis of 2-Amino-4-bromo-3-methylbenzoic acid.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using techniques such as single-crystal X-ray diffraction . For instance, the structure of 2-amino-3-methylbenzoic acid was determined to be monoclinic with space group P21/c . These findings provide insights into the possible molecular structure of 2-Amino-4-bromo-3-methylbenzoic acid, which may also crystallize in a similar fashion.
Chemical Reactions Analysis
The chemical behavior of these compounds can be inferred from their vibrational spectra and frontier molecular orbital analysis. For example, the formation of hydrogen bonds was investigated using Natural Bond Orbital (NBO) calculations for 2-amino-5-bromobenzoic acid methyl ester . Such analyses are crucial for understanding the reactivity and interaction of 2-Amino-4-bromo-3-methylbenzoic acid with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various spectroscopic methods. The FT-IR, FT-Raman, and UV spectra provide information on the vibrational and electronic properties . Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental techniques and offer predictions on properties like heat capacity, entropy, and enthalpy changes . These studies are relevant for a comprehensive understanding of the physical and chemical properties of 2-Amino-4-bromo-3-methylbenzoic acid.
Scientific Research Applications
Thermodynamic Properties
The thermodynamic properties of halogenbenzoic acids, including isomers of bromo-methylbenzoic acids, have been studied to understand their structure-property relationships. This research provides insights into specific interactions in the liquid and crystal phases of these compounds, which are useful for assessing the solubility of sparingly soluble drugs (Zherikova et al., 2016).
Solubility and Solvent Effects
Research on 2-amino-3-methylbenzoic acid, closely related to 2-amino-4-bromo-3-methylbenzoic acid, focuses on its solubility in various solvents. This is crucial for its purification process. The study explores solubility in different solvents and temperatures, providing a model to estimate solubility in various conditions, relevant for chemical and pharmaceutical applications (Zhu et al., 2019).
Supramolecular Chemistry
In supramolecular chemistry, the formation of cocrystals involving compounds like 2-amino-3-bromopyridine with methylbenzoic acids, including 4-methylbenzoic acid, has been studied. These cocrystals have potential applications in designing new materials with desired physical and chemical properties (Thanigaimani et al., 2016).
Photodynamic Therapy
Compounds structurally similar to 2-amino-4-bromo-3-methylbenzoic acid are used in the synthesis of zinc phthalocyanine derivatives. These derivatives show potential in photodynamic therapy applications, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Molecular and Crystal Structure Analysis
The molecular structure, vibrational spectra, and other properties of related compounds like 2-amino-5-bromo-benzoic acid methyl ester have been investigated. Such studies are significant for understanding the molecular dynamics and hydrogen bonding interactions, which are crucial in materials science and drug design (Balamurugan et al., 2015).
DNA Binding Properties
Studies on Schiff base ligands derived from compounds similar to 2-amino-4-bromo-3-methylbenzoic acid demonstrate their potential in interacting with DNA. This is relevant in the development of new pharmaceuticals and in understanding the mechanisms of drug-DNA interactions (Jamshidvand et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, many benzoic acid derivatives interact with enzymes involved in metabolic pathways .
Mode of Action
The mode of action refers to how the compound interacts with its target. For instance, it could inhibit or activate the target, or it could bind to the target and alter its function .
Biochemical Pathways
The compound could be involved in various biochemical pathways. For example, benzoic acid derivatives are often involved in pathways related to metabolism .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body. The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic effect .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. This could range from altering cellular function to causing a physiological response .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-amino-4-bromo-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSCYFVXSZXFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564998 | |
Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-3-methylbenzoic acid | |
CAS RN |
129833-29-0 | |
Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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